2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylbenzenesulfonyl group and a nitrophenyl group attached to a tetrahydroisoquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .
Scientific Research Applications
2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole: This compound shares the piperazine and methylbenzenesulfonyl groups but has a different core structure.
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-ol: Similar in structure but with an ethanol group instead of the tetrahydroisoquinoline core.
Uniqueness
The uniqueness of 2-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its combination of functional groups and core structure, which imparts specific chemical properties and reactivity. This makes it valuable for applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-20-6-9-24(10-7-20)35(33,34)29-16-14-27(15-17-29)23-8-11-25(30(31)32)26(18-23)28-13-12-21-4-2-3-5-22(21)19-28/h2-11,18H,12-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZNKIFFKIBJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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